
2-Furamide
Overview
Description
2-Furamide (CAS 609-38-1), with the molecular formula C₅H₅NO₂, is a furan derivative featuring an amide group at the 2-position of the furan ring. It is commercially available as a 97% pure compound, as listed in product catalogs from suppliers like Shanghai PI Chemicals Ltd. . Structurally, the amide group confers polarity and hydrogen-bonding capacity, distinguishing it from simpler alkyl-substituted furans. Its derivatives, such as N-{((2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]oct-2-yl]methyl)}-2-furamide, are noted in pharmaceutical research, highlighting its versatility in medicinal chemistry .
Preparation Methods
Acid Chloride Amidation
The most common synthesis of 2-Furamide involves converting 2-furoic acid to its corresponding acid chloride, followed by amidation with ammonia. This method leverages the reactivity of acyl chlorides to form stable amide bonds under controlled conditions.
Reaction Mechanism and Conditions
2-Furoic acid undergoes chlorination using thionyl chloride (SOCl₂) in anhydrous benzene or toluene under reflux (10–12 hours) . The resulting 2-furoyl chloride is highly reactive and treated with aqueous or gaseous ammonia to yield this compound:
4\text{H}3\text{OCOOH} + \text{SOCl}2 \rightarrow \text{C}4\text{H}3\text{OCOCl} + \text{SO}2 + \text{HCl}
4\text{H}3\text{OCOCl} + \text{NH}3 \rightarrow \text{C}4\text{H}3\text{OOCONH}2 + \text{HCl}
Key parameters:
-
Temperature : 80–100°C for chlorination; room temperature for amidation .
-
Yield : ~85–90% (theoretical), though experimental yields depend on ammonia stoichiometry and purification .
Optimization and Scalability
Studies highlight the importance of excess SOCl₂ to drive chlorination to completion . Neutralizing HCl byproducts with bases like pyridine improves reaction efficiency. Recrystallization from ethanol or ethyl acetate enhances purity, with melting points reported at 138–144°C . Industrial-scale adaptations use continuous flow reactors to minimize side reactions .
Nucleophilic Substitution via Reactive Intermediates
Alternative pathways exploit intermediates like isothiocyanates or activated esters to form the carboxamide group. While less common, these methods offer flexibility for derivatization.
Isothiocyanate Intermediate Route
2-Furoyl chloride reacts with potassium thiocyanate (KSCN) in acetone to form furan-2-carbonyl isothiocyanate, which subsequently reacts with ammonia :
4\text{H}3\text{OCOCl} + \text{KSCN} \rightarrow \text{C}4\text{H}3\text{OCO-NCS} + \text{KCl}
4\text{H}3\text{OCO-NCS} + \text{NH}3 \rightarrow \text{C}4\text{H}3\text{OOCONH}2 + \text{HSCN}
Advantages :
-
Avoids direct handling of gaseous ammonia.
Challenges :
-
Requires strict moisture control to prevent hydrolysis.
Comparative Analysis of Methods
Method | Reagents | Yield | Purity | Scalability |
---|---|---|---|---|
Acid Chloride Amidation | SOCl₂, NH₃ | High | >97% | Industrial |
Isothiocyanate Route | KSCN, NH₃ | Moderate | ~90% | Lab-scale |
Nitrile Hydrolysis | H₂SO₄/NaOH | Low | Variable | Limited |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: 2-Furamide undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield furan-2-methanol using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or acidic medium.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine); typically carried out in the presence of a catalyst or under UV light.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid.
Reduction: Furan-2-methanol.
Substitution: Halogenated furans.
Scientific Research Applications
Medicinal Chemistry Applications
Antiparasitic Properties
2-Furamide has been studied for its potential as an antiparasitic agent, particularly against Entamoeba histolytica, the causative agent of amoebic dysentery. In vitro studies have demonstrated its amoebicidal activity, indicating a promising avenue for therapeutic development against parasitic infections .
Lipid-Lowering Agents
Recent research has highlighted the synthesis of novel derivatives of this compound that exhibit significant anti-hyperlipidemic activity in vivo. In a study involving Wistar rats, specific derivatives (e.g., N-(benzoylphenyl)-2-furamide) demonstrated a marked reduction in plasma triglycerides and cholesterol levels, suggesting their potential as effective lipid-lowering agents .
Coordination Chemistry
This compound's ability to act as a ligand has been explored in coordination chemistry. Its interactions with metal ions can form stable complexes, which may enhance its utility in catalysis and material science. The formation of these complexes is influenced by the compound's electronic properties and steric factors .
Thermal Fragmentation Studies
Thermal studies of this compound derivatives have revealed interesting fragmentation patterns. For instance, N-aryl-2-furamide oximes undergo thermal fragmentation to yield various products, including benzimidazoles. These reactions provide insights into the mechanistic pathways and stability of the compound under heat .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Furfural | Aldehyde | Precursor for furamide synthesis; used in biomass conversion. |
5-Nitro-2-Furamide | Nitro group | Exhibits distinct biological activity compared to this compound. |
N-(n-butyl)-5-nitro-2-furamide | Amide with aliphatic chain | Shows different reactivity patterns due to bulky side group. |
Case Studies
-
Antiparasitic Activity Study
A study demonstrated that this compound exhibits significant activity against Entamoeba histolytica, making it a candidate for further development as an anti-amebic drug . -
Anti-Hyperlipidemic Activity Research
In vivo experiments showed that certain derivatives of this compound significantly reduced elevated cholesterol levels in hyperlipidemic rats, indicating their potential therapeutic application in managing dyslipidemia . -
Thermal Fragmentation Mechanism Analysis
Research into the thermal behavior of N-aryl-2-furamide oximes revealed complex reaction pathways leading to valuable products like benzimidazoles, which could have implications in organic synthesis and drug development .
Mechanism of Action
The mechanism of action of 2-Furamide and its derivatives varies depending on the specific applicationFor example, in antimicrobial applications, this compound derivatives may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Physicochemical Properties
Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Key Properties |
---|---|---|---|---|
2-Furamide | C₅H₅NO₂ | 609-38-1 | Furan ring, amide | High polarity, log2FC = 2.68 |
2-Ethylbenzofuran | C₁₀H₁₀O | 3131-63-3 | Benzofuran, ethyl | Lipophilic, lower solubility |
Furosemide (Frusemide) | C₁₂H₁₁ClN₂O₅S | 54-31-9 | Furan, sulfamoyl, chloro | Diuretic, IC50 = 10–100 nM |
2-Amino-N-(2-furylmethyl)acetamide HCl | C₈H₁₁N₃O₂·HCl | 1181458-84-3 | Furan, acetamide, amino | Hydrochloride salt, enhanced solubility |
Key Observations:
Polarity and Solubility: this compound’s amide group increases polarity compared to alkyl-substituted furans like 2-Ethylbenzofuran, which is more lipophilic . Derivatives such as 2-Amino-N-(2-furylmethyl)acetamide hydrochloride exhibit enhanced water solubility due to the hydrochloride salt .
Biological Activity :
- This compound derivatives are implicated in metabolic regulation, with log2FC values indicating significant upregulation in lipid-related pathways .
- Furosemide, a structurally complex furan derivative, acts as a potent diuretic by inhibiting renal Na⁺/K⁺/Cl⁻ cotransporters, demonstrating how additional functional groups (sulfamoyl, chloro) expand pharmacological utility .
Synthetic Applications :
- This compound’s amide group enables participation in peptide-like bonding, making it a candidate for hybrid ligands in coordination chemistry (e.g., phosphine-alkene ligands) .
- In contrast, Furosemide’s synthesis involves sulfonation and chlorination steps, reflecting its more complex pharmacophore .
Pharmacological and Toxicological Profiles
Table 2: Pharmacological Data
Compound | Primary Use/Activity | Key Metabolites/Pathways | Safety Considerations |
---|---|---|---|
This compound | Metabolic biomarker, drug synthesis | Lipid-like molecules, organoheterocycles | Limited toxicity data; handle with standard amide precautions |
Furosemide | Diuretic (Na⁺/K⁺/Cl⁻ inhibition) | Hepatic sulfation, renal excretion | Hypokalemia risk, ototoxicity |
Ranitidine derivatives | Anti-ulcer (H₂ antagonism) | Diamine hemifumarate metabolism | Carcinogen nitrosamine concerns |
Key Findings:
- This compound : While direct toxicity data are sparse, its structural similarity to other amides warrants standard safety protocols (e.g., avoiding inhalation) .
- Furosemide : Well-characterized safety profile but carries risks like electrolyte imbalance .
- Ranitidine Derivatives : Highlight the importance of structural modifications; for example, Ranitidine diamine hemifumarate’s hemifumarate salt improves stability but introduces nitrosamine impurities under certain conditions .
Biological Activity
2-Furamide, an organic compound derived from furan, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
This compound, with the chemical formula and CAS number 609-38-1, appears as a white crystalline powder. It has a melting point between 138 °C and 144 °C and demonstrates good solubility in methanol. The unique structure of this compound includes a furan ring and an amide functional group, which contribute to its biological activity and potential pharmacological roles.
Antiparasitic Activity
One of the most notable biological activities of this compound is its amoebicidal effect against Entamoeba histolytica, the causative agent of amoebic dysentery. Studies indicate that this compound exhibits significant activity against this parasite, suggesting its potential as an antiparasitic agent. The mechanism by which it exerts this effect is still under investigation, but it may involve disruption of metabolic processes within the amoeba.
Lipid-Lowering Effects
Recent research has explored the anti-hyperlipidemic properties of novel derivatives of this compound. In a study involving Wistar rats, specific derivatives (notably compounds 4b and 4c ) demonstrated significant reductions in plasma triglycerides, total cholesterol, and low-density lipoprotein cholesterol levels when administered at a dosage of 15 mg/kg. These compounds also increased high-density lipoprotein cholesterol levels by 29% to 34%, indicating their potential as lipid-lowering agents .
Compound | Effect on Triglycerides | Effect on HDL-C |
---|---|---|
Control | - | - |
Hyperlipidemic | - | - |
Compound 4b | Decreased (p < 0.001) | Increased (29%) |
Compound 4c | Decreased (p < 0.0001) | Increased (34%) |
Synthesis and Evaluation
The synthesis of various derivatives of this compound has been reported, focusing on their pharmacological evaluations. For instance, compounds synthesized from activated furan-2-carbonyl-chloride derivatives exhibited promising results in terms of biological activity . These studies highlight the importance of structural modifications in enhancing the efficacy of furamide derivatives.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for 2-Furamide, and how can researchers ensure experimental reproducibility?
- Methodological Answer :
- Step 1 : Review peer-reviewed protocols for synthesizing this compound, prioritizing routes with detailed reaction conditions (e.g., solvent systems, catalysts, temperature ranges). Cross-reference primary literature for consistency in yields and purity metrics .
- Step 2 : Characterize intermediates and final products using at least two complementary techniques (e.g., / NMR, FT-IR, HPLC-MS) to confirm structural integrity. Include chromatographic purity data (≥95% recommended for biological studies) .
- Step 3 : Document deviations from published methods (e.g., solvent substitutions, scaling adjustments) and validate reproducibility via triplicate experiments with statistical analysis of yield variance (RSD <5% preferred) .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer :
- Experimental Framework : Use accelerated stability testing (e.g., ICH Q1A guidelines) with controlled variables: temperature (25–60°C), humidity (40–75% RH), and photolytic exposure. Monitor degradation via HPLC-UV at regular intervals (0, 7, 14, 30 days) .
- Data Interpretation : Apply kinetic modeling (e.g., zero/first-order decay) to estimate shelf-life. Report degradation products using LC-MS and compare with known impurities in pharmacopeial standards .
Q. What computational tools are suitable for predicting this compound’s physicochemical properties and reactivity?
- Methodological Answer :
- In Silico Workflow :
Use Density Functional Theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and reactive sites .
Employ molecular docking (AutoDock Vina, Schrödinger) to explore interactions with biological targets (e.g., enzymes in proposed mechanisms).
Validate predictions with experimental data (e.g., pKa, logP) from published studies, ensuring alignment within ±10% error margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Systematic Comparison :
Conduct a meta-analysis of IC/EC values, stratifying data by assay type (e.g., cell-based vs. enzymatic), cell lines, and buffer conditions .
Apply statistical tests (ANOVA, Bland-Altman plots) to identify outliers and systemic biases (e.g., solvent effects on solubility) .
- Epistemological Analysis : Evaluate methodological rigor in conflicting studies (e.g., positive controls, sample size, blinding) using tools like SYRCLE’s risk-of-bias checklist .
Q. What strategies optimize the design of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Scaffold Modification : Prioritize substitutions at the furan ring (C2/C5) and amide group, guided by in silico steric/electronic maps (e.g., Hammett σ values, Taft parameters) .
- High-Throughput Screening : Use parallel synthesis (e.g., Ugi-azide reactions) to generate derivatives. Validate SAR trends with dose-response curves and 3D-QSAR models (CoMFA/CoMSIA) .
Q. How should researchers address gaps in mechanistic understanding of this compound’s biological targets?
- Methodological Answer :
- Integrated Workflow :
Perform chemoproteomic profiling (e.g., affinity chromatography-MS) to identify binding partners in relevant tissues .
Validate targets via CRISPR knockouts or siRNA silencing in cellular models, correlating with activity loss (dose-dependent rescue experiments recommended) .
Cross-reference findings with pathway enrichment analysis (KEGG, Reactome) to contextualize mechanisms .
Q. What frameworks support rigorous analysis of this compound’s environmental fate in ecotoxicological studies?
- Methodological Answer :
- Tiered Assessment :
Measure biodegradation (OECD 301F) and bioaccumulation (log ) in model ecosystems (e.g., Daphnia magna, soil microcosms) .
Use LC-MS/MS to quantify metabolite persistence and apply read-across models for risk extrapolation .
Q. Data Integration & Reporting
Q. How to systematically review and synthesize fragmented data on this compound’s applications?
- Methodological Answer :
- Scoping Review Protocol :
Define inclusion/exclusion criteria (e.g., peer-reviewed studies, 2000–2025). Use PRISMA-ScR guidelines for transparency .
Extract data into a standardized matrix (compound variants, assay types, outcomes) and identify clusters via thematic analysis .
- Contradiction Mapping : Flag discrepancies in tables with annotations (e.g., “Conflicting cytotoxicity in HepG2 vs. HEK293 models”) .
Q. What statistical methods are appropriate for multi-parametric optimization of this compound formulations?
- Methodological Answer :
- Design of Experiments (DoE) :
Apply response surface methodology (Box-Behnken/Central Composite Design) to optimize variables (e.g., excipient ratios, pH).
Validate models using ANOVA and lack-of-fit tests (p <0.05 threshold) .
Q. How to ensure ethical and replicable reporting of this compound research?
- Methodological Answer :
- FAIR Principles : Archive raw spectra/chromatograms in repositories (e.g., Zenodo) with unique DOIs. Use electronic lab notebooks (ELNs) for audit trails .
- Ethical Compliance : Disclose animal/cell line approvals (IACUC/IRB) and conflicts of interest per ICMJE guidelines .
Properties
IUPAC Name |
furan-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFIYRKPCACCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060569 | |
Record name | 2-Furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-38-1 | |
Record name | 2-Furancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Furamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furancarboxamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FURAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IG4632C1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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